

The Discovery and Synthesis of Bisantrene Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Bisantrene Hydrochloride*

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Abstract

Bisantrene hydrochloride is a synthetic anthracenyl bishydrazone with potent antineoplastic activity. Initially developed in the 1970s by Lederle Laboratories as a less cardiotoxic alternative to anthracyclines, it has a multifaceted mechanism of action that includes DNA intercalation, topoisomerase II inhibition, and, as more recently discovered, potent and selective inhibition of the FTO (fat mass and obesity-associated) protein. This guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of **Bisantrene Hydrochloride**, supplemented with detailed experimental protocols and data presented for clarity and further research.

Discovery and Historical Development

Bisantrene was synthesized in the 1970s by Lederle Laboratories, a subsidiary of American Cyanamid, with the goal of creating an anticancer agent with the efficacy of anthracyclines but without their associated cardiotoxicity.^[1] Throughout the 1980s and early 1990s, Bisantrene underwent extensive clinical investigation in over 40 clinical trials, including a large-scale trial by the National Cancer Institute (NCI) known as "Orange Crush".^[1] These trials explored its efficacy against a range of cancers, including metastatic breast cancer and acute myeloid leukemia (AML).^[1]

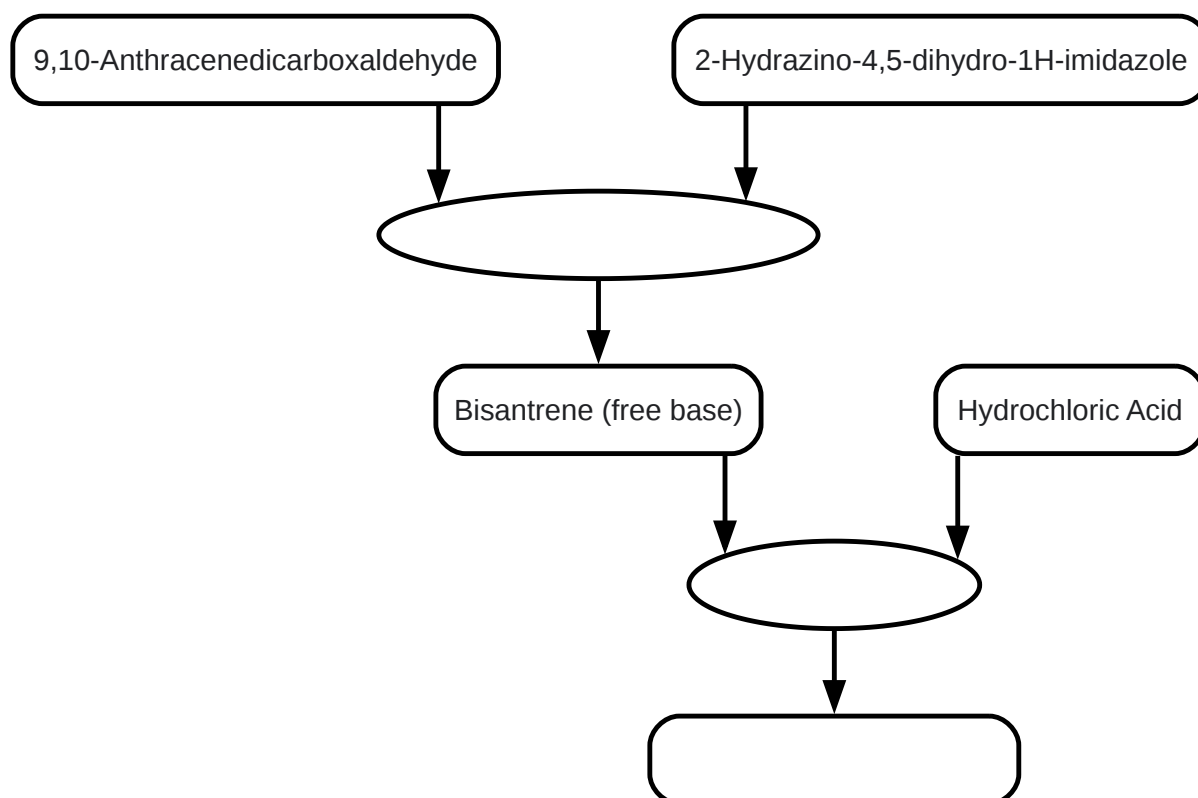
In 1990, Bisantrene was approved for medical use in France for the treatment of AML.[1] However, due to a series of pharmaceutical mergers and acquisitions, the drug was delisted in the early 1990s.[1]

Interest in Bisantrene has been revitalized in recent years with new discoveries about its mechanism of action. In 2020, it was identified as a potent inhibitor of the FTO enzyme, an m6A mRNA demethylase.[1] Further research in 2021 uncovered a cardioprotective mechanism.[1] As of early 2024, a combination treatment involving Bisantrene is in a Phase II clinical trial for AML.[1]

Synthesis of Bisantrene Hydrochloride

The chemical name for **Bisantrene Hydrochloride** is 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazine]dihydrochloride.[2][3] The synthesis is a two-step process starting from 9,10-anthracenedicarboxaldehyde.

Synthesis Workflow



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*Synthesis of **Bisantrene Hydrochloride**.*

Experimental Protocol: Synthesis of Bisantrene Hydrochloride

Materials:

- 9,10-Anthracenedicarboxaldehyde
- 2-Hydrazino-4,5-dihydro-1H-imidazole sulfate
- Sodium acetate
- Methanol
- Hydrochloric acid (concentrated)
- Ethanol

Procedure:

- Preparation of 2-Hydrazino-4,5-dihydro-1H-imidazole: A solution of 2-hydrazino-4,5-dihydro-1H-imidazole sulfate in water is neutralized with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the free base.
- Condensation Reaction: 9,10-Anthracenedicarboxaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol. To this solution, 2-Hydrazino-4,5-dihydro-1H-imidazole (2.2 equivalents) and a catalytic amount of acetic acid are added. The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Bisantrene (free base): After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield Bisantrene as a solid.

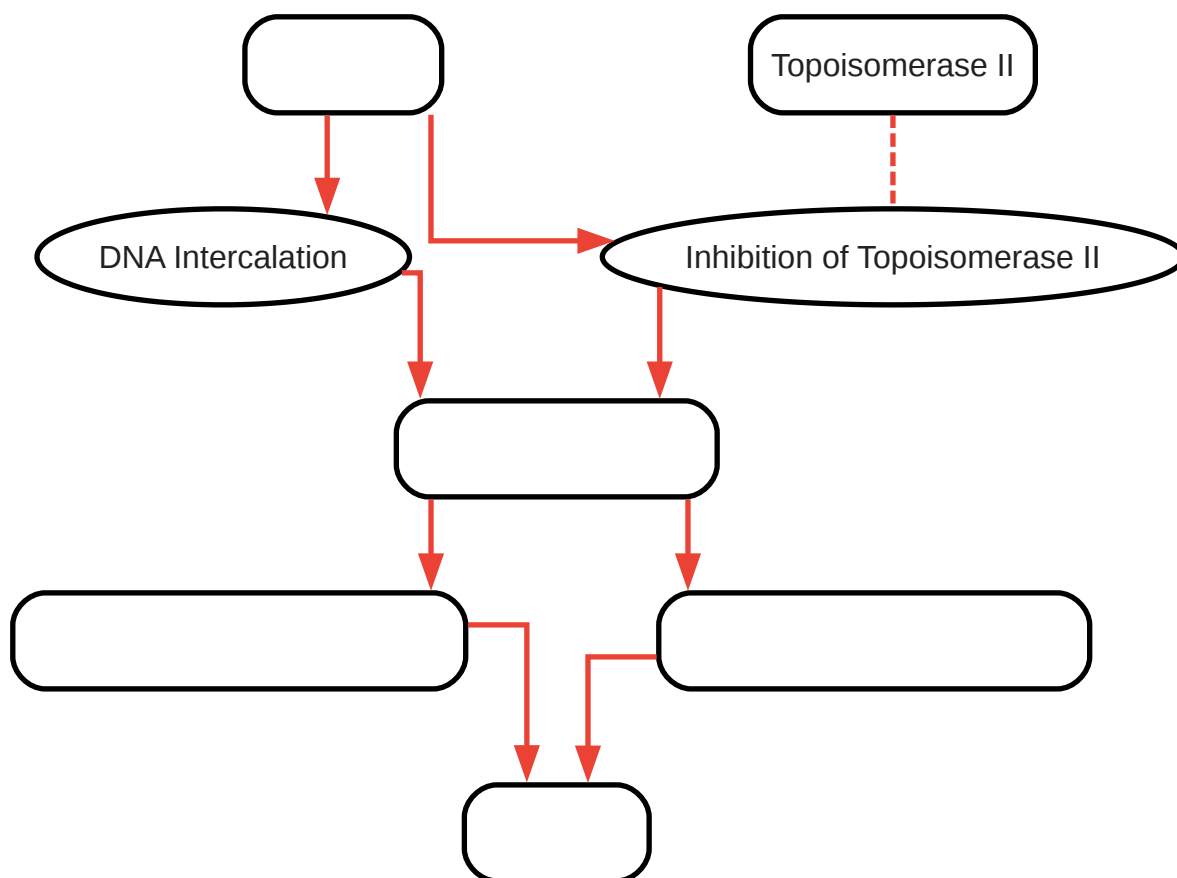
- Formation of **Bisantrene Hydrochloride**: The Bisantrene free base is suspended in ethanol. Concentrated hydrochloric acid is added dropwise with stirring until the pH is acidic. The mixture is stirred for an additional hour. The resulting precipitate, **Bisantrene Hydrochloride**, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Mechanism of Action

Bisantrene exhibits its antineoplastic effects through multiple mechanisms of action.

DNA Intercalation and Topoisomerase II Inhibition

Bisantrene's planar aromatic structure allows it to intercalate between the base pairs of DNA, disrupting its helical structure.[4][5] This intercalation leads to DNA single-strand breaks and DNA-protein crosslinking, ultimately inhibiting DNA replication and RNA synthesis.[1][4] Furthermore, Bisantrene is a potent inhibitor of topoisomerase II, an enzyme crucial for relaxing DNA supercoiling during replication.[2][4][6]

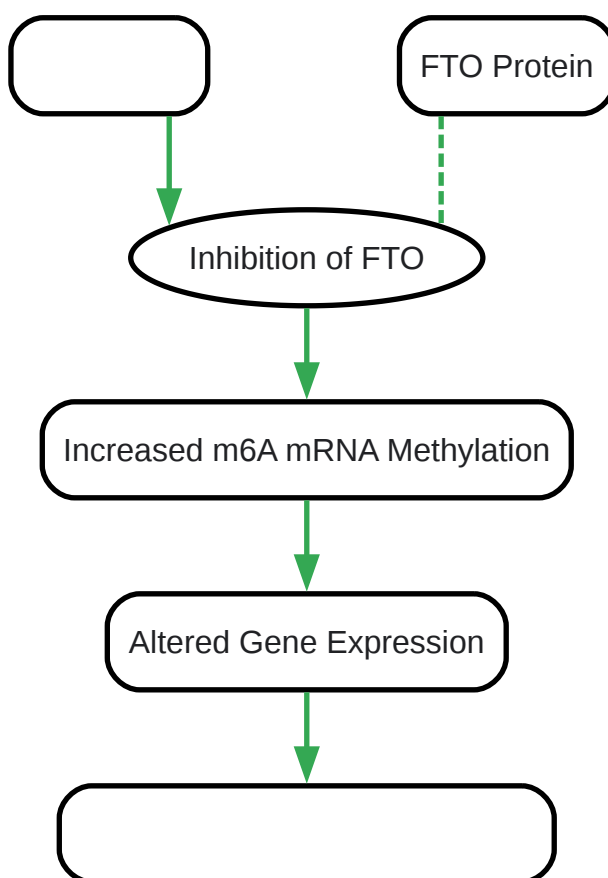


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Bisantrene's DNA intercalation and Topoisomerase II inhibition pathway.

FTO Inhibition

A more recent discovery is Bisantrene's role as a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an m6A mRNA demethylase.[1] By inhibiting FTO, Bisantrene increases the levels of m6A methylation on mRNA, which can alter gene expression and inhibit the growth of cancer cells.[7]



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Bisantrene's FTO inhibition pathway.

G-Quadruplex Stabilization

Recent studies have shown that Bisantrene binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA.[8] These structures are often found in the promoter regions of oncogenes, such as MYC. By stabilizing these G4 structures, Bisantrene can downregulate the expression of these cancer-driving genes.[8][9]

Quantitative Data

Parameter	Value	Cell Line/System	Reference
FTO Inhibition (IC50)	142 nM	in vitro	[1]
Clinical Trial (AML)			
Overall Response Rate	40%	Relapsed/Refractory AML Patients	[10][11]
Complete Remission	10%	Relapsed/Refractory AML Patients	[10]
Partial Remission	30%	Relapsed/Refractory AML Patients	[10]

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

Objective: To determine the cytotoxic effects of **Bisantrene Hydrochloride** on cancer cell lines.

Materials:

- Cancer cell line (e.g., A549 human lung carcinoma)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Bisantrene Hydrochloride** stock solution (in DMSO)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Drug Treatment: Treat the cells with serial dilutions of **Bisantrene Hydrochloride** and incubate for 48-72 hours.
- Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
- Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
- Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the bound dye.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

Objective: To assess the DNA intercalating ability of **Bisantrene Hydrochloride**.

Materials:

- Calf thymus DNA (ctDNA)
- Ethidium bromide (EtBr)
- **Bisantrene Hydrochloride**
- Tris-HCl buffer (pH 7.4)
- Fluorometer

Procedure:

- **Prepare DNA-EtBr Complex:** Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.
- **Titration:** Titrate the DNA-EtBr complex with increasing concentrations of **Bisantrene Hydrochloride**.
- **Fluorescence Measurement:** After each addition of Bisantrene, measure the fluorescence emission of EtBr (excitation at ~520 nm, emission at ~600 nm).
- **Data Analysis:** DNA intercalation by Bisantrene will displace EtBr, leading to a quenching of EtBr fluorescence. Plot the fluorescence intensity against the concentration of Bisantrene to determine the binding affinity.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To evaluate the inhibitory effect of **Bisantrene Hydrochloride** on topoisomerase II activity.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322)
- Human Topoisomerase II enzyme
- **Bisantrene Hydrochloride**
- Assay buffer (containing ATP)
- Agarose gel
- DNA loading dye
- Gel electrophoresis system and imaging equipment

Procedure:

- **Reaction Setup:** Set up reaction mixtures containing supercoiled plasmid DNA, Topoisomerase II, and varying concentrations of **Bisantrene Hydrochloride** in the assay buffer.
- **Incubation:** Incubate the reactions at 37°C for 30-60 minutes.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- **Agarose Gel Electrophoresis:** Add DNA loading dye to the samples and run them on an agarose gel.
- **Visualization and Analysis:** Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Topoisomerase II relaxes supercoiled DNA into a relaxed form, which migrates slower on the gel. Inhibition of the enzyme will result in the persistence of the supercoiled DNA band.

Conclusion

Bisantrene Hydrochloride is a multifaceted anticancer agent with a rich history and renewed clinical interest. Its diverse mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and FTO inhibition, make it a compelling candidate for further investigation, particularly in the context of combination therapies for various malignancies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this promising therapeutic agent.

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